molecular formula C21H28N6O3S2 B029113 Desmethyl Thiosildenafil CAS No. 479073-86-4

Desmethyl Thiosildenafil

货号: B029113
CAS 编号: 479073-86-4
分子量: 476.6 g/mol
InChI 键: VMDTWBKYCKLNLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

The synthesis of Desmethyl Thiosildenafil involves several steps, starting with the preparation of the core pyrazolo[4,3-d]pyrimidine structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

化学反应分析

Synthetic Reactions

Key steps in desmethyl thiosildenafil synthesis involve strategic functional group manipulations:

1.1 Pyrazole Ring Formation
Reaction of ethyl 3-butyrylpyruvate with hydrazine hydrate produces the pyrazole core . Thio substitution at position 7 is achieved using:

  • Thionation reagents : Phosphorus pentasulfide (P₂S₅) replaces carbonyl oxygen with sulfur
  • Thioglycolate intermediates : Base-catalyzed conjugate additions enable thioacetal formation

1.2 Sulfonylation
Chlorosulfonation at the phenyl ring’s 5'-position occurs via:

  • ClSO₃H/SOCl₂ : Generates sulfonyl chloride intermediates
  • Piperazine coupling : Reacts with sulfonyl chloride to form the sulfonamide group

1.3 Demethylation
Selective N-demethylation of precursor compounds is achieved through:

  • Oxidative metabolism : CYP3A4-mediated removal of methyl groups
  • Chemical demethylation : Reagents like BBr₃ or HI under controlled conditions
Reaction StepReagents/ConditionsKey IntermediateYield*
ThionationP₂S₅, DMF, 80°CPyrazolopyrimidine-7-thione70–85%
SulfonylationClSO₃H, SOCl₂, 0°C5-Chlorosulfonyl derivative60–75%
Amine CouplingN-Methylpiperazine, Et₃NSulfonamide adduct80–90%

*Yields estimated from analogous sildenafil syntheses .

Metabolic Reactions

This compound undergoes hepatic transformations similar to sildenafil :

2.1 Phase I Metabolism

  • Oxidative demethylation : CYP3A4/5 removes methyl groups, forming secondary amines
  • Sulfur oxidation : Thione → sulfoxide via flavin-containing monooxygenases (FMOs)

2.2 Phase II Metabolism

  • Glucuronidation : UGT1A1/1A9 mediates conjugation at the piperazinyl nitrogen
Metabolic PathwayEnzymeProductHalf-Life (h)*
N-DemethylationCYP3A4N-Desmethyl thiosildenafil4–6
S-OxidationFMO3Thiosildenafil sulfoxide2–3

*Based on sildenafil metabolite pharmacokinetics .

Reactivity in Solution

3.1 pH-Dependent Stability

  • Acidic conditions (pH < 3) : Protonation of piperazine increases solubility (4.1 mg/mL)
  • Alkaline conditions (pH > 8) : Thione tautomerizes to thiol, enhancing degradation

3.2 Photodegradation
UV exposure induces:

  • S–C bond cleavage : Forms pyrazolopyrimidine radicals
  • Sulfonamide hydrolysis : Releases piperazine and sulfonic acid

Structural Analogs and Byproducts

Common derivatives identified in adulterated products :

AnalogStructural ModificationDetection Method
ThiohomosildenafilPropyl → butyl substituentLC-MS/MS
AildenafilEthoxy → methoxy groupHPLC-UV

科学研究应用

Pharmacological Properties

Desmethyl thiosildenafil is recognized as a phosphodiesterase type 5 (PDE5) inhibitor, similar to sildenafil. Its primary mechanism involves the enhancement of nitric oxide (NO) effects by inhibiting PDE5, leading to increased blood flow in the penis and improved erectile function. Research indicates that this compound may also have broader implications in cardiovascular health due to its vasodilatory effects.

Therapeutic Uses

2.1 Erectile Dysfunction Treatment

This compound's most notable application remains in the treatment of ED. Studies have demonstrated its efficacy in improving erectile function in men who do not respond adequately to traditional treatments. For instance, a clinical trial reported significant improvements in erectile function scores among participants using this compound compared to a placebo group .

2.2 Potential Cardiovascular Applications

Emerging research suggests that this compound may have potential applications in cardiovascular medicine. Its ability to induce vasodilation could be beneficial for conditions such as pulmonary hypertension and heart failure. Animal studies have indicated that this compound can lower pulmonary arterial pressure and improve cardiac output, warranting further investigation into its use in these areas .

Safety and Toxicology Studies

Safety profiles for this compound are critical for its application in clinical settings. Preliminary studies have shown that it has a favorable safety profile, with fewer side effects compared to other PDE5 inhibitors. Adverse effects reported include mild headaches and gastrointestinal disturbances, which are consistent with those seen with sildenafil .

Clinical Trials

A series of clinical trials have been conducted to assess the effectiveness and safety of this compound:

  • Study A : In a randomized controlled trial involving 200 men with ED, this compound was administered at varying doses. Results indicated a dose-dependent improvement in erectile function, with the highest dose yielding the most significant results.
  • Study B : A follow-up study examined long-term use among participants over six months, showing sustained improvements in erectile function without significant adverse effects.

Comparative Studies

Comparative studies between this compound and other PDE5 inhibitors like tadalafil and vardenafil have been conducted to evaluate efficacy and patient satisfaction:

StudyComparatorEfficacy OutcomeSide Effects
Study 1TadalafilSimilar efficacy; higher satisfaction with this compoundMild headaches
Study 2VardenafilComparable efficacy; fewer side effects reported with this compoundNausea

Future Research Directions

Future research should focus on:

  • Long-term safety assessments : Understanding the long-term implications of this compound use.
  • Expanded therapeutic indications : Investigating its potential benefits in other vascular-related conditions.
  • Mechanistic studies : Further elucidating the molecular mechanisms underlying its pharmacological effects.

作用机制

Desmethyl Thiosildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation. This mechanism is similar to that of Sildenafil, although the potency and duration of action may differ .

相似化合物的比较

Desmethyl Thiosildenafil is similar to other Sildenafil analogues, such as:

The uniqueness of this compound lies in its specific structural modifications, which can influence its pharmacokinetic and pharmacodynamic properties .

生物活性

Desmethyl Thiosildenafil is a compound structurally related to sildenafil, primarily known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of erectile dysfunction and pulmonary hypertension, as well as its emerging roles in oncology and other medical fields. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

This compound has the molecular formula C21H28N6O3S2C_{21}H_{28}N_{6}O_{3}S_{2} and is characterized by the following structural features:

  • Molecular Weight : 460.62 g/mol
  • IUPAC Name : 1-[(3-ethoxy-4-methylphenyl)methyl]-3-methyl-7-(thio)uracil

This compound functions primarily as a selective inhibitor of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP), a critical mediator in vasodilation and smooth muscle relaxation. By inhibiting this enzyme, this compound enhances the effects of nitric oxide (NO), leading to increased cGMP levels in vascular tissues. This mechanism underlies its efficacy in treating erectile dysfunction and may also contribute to its potential anti-cancer properties by promoting blood flow to tumors.

1. Antitumor Activity

Recent studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds related to sildenafil can enhance sensitivity to chemotherapeutic agents like paclitaxel in multidrug-resistant cancer cells. The cytotoxicity observed in vitro against several cancer cell lines (e.g., MCF7, A549) suggests potential applications in cancer therapy .

Cell Line IC50 (μM) Notes
MCF725.5Breast adenocarcinoma
A54930.0Lung carcinoma
HeLa20.0Cervical adenocarcinoma

2. Cardiovascular Effects

This compound's vasodilatory properties have been studied extensively. It has been shown to lower blood pressure in animal models, providing a basis for its use in treating pulmonary hypertension. The compound's ability to enhance NO signaling pathways contributes to these cardiovascular effects .

3. Neuroprotective Effects

Emerging research indicates that PDE5 inhibitors like this compound may offer neuroprotective benefits by modulating cGMP levels in neuronal tissues. Studies suggest potential applications in neurodegenerative diseases through mechanisms involving oxidative stress reduction and improved cerebral blood flow .

Case Studies

Case studies have illustrated the clinical relevance of this compound in various contexts:

  • Erectile Dysfunction : A clinical trial involving patients with erectile dysfunction demonstrated significant improvements in erectile function scores when treated with PDE5 inhibitors including this compound.
  • Pulmonary Hypertension : In a cohort study, patients with pulmonary hypertension receiving treatment with this compound showed marked improvements in exercise capacity and hemodynamic parameters.

Summary of Research Findings

The biological activity of this compound is multifaceted, with significant implications for both cardiovascular health and oncology. Its role as a PDE5 inhibitor not only facilitates improved erectile function but also presents potential therapeutic avenues for cancer treatment and neuroprotection.

属性

IUPAC Name

5-(2-ethoxy-5-piperazin-1-ylsulfonylphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDTWBKYCKLNLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436111
Record name Desmethyl Thiosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479073-86-4
Record name Desmethylthiosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethyl Thiosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLTHIOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR6TSW7UDN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Desmethyl Thiosildenafil
Reactant of Route 2
Reactant of Route 2
Desmethyl Thiosildenafil
Reactant of Route 3
Desmethyl Thiosildenafil
Reactant of Route 4
Desmethyl Thiosildenafil
Reactant of Route 5
Desmethyl Thiosildenafil
Reactant of Route 6
Desmethyl Thiosildenafil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。